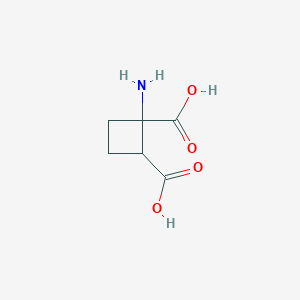
1-aminocyclobutane-1,2-dicarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-aminocyclobutane-1,2-dicarboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
1-Aminocyclobutane-1,2-dicarboxylic acid has the molecular formula C6H9NO4 and is characterized by its unique cyclobutane ring structure, which contributes to its reactivity and interaction with biological systems. The compound features two carboxylic acid groups that enhance its solubility and potential for forming coordination complexes.
Medicinal Applications
1. NMDA Receptor Modulation
One of the most notable applications of this compound is its role as a selective inhibitor of L-glutamate uptake, particularly at the NMDA receptor sites. This property makes it a candidate for research into treatments for neurological disorders such as epilepsy and neurodegenerative diseases. Studies have shown that it can increase the release of D-aspartate, indicating its potential to modulate excitatory neurotransmission .
2. Antitumor Activity
The compound has been explored for its antitumor properties, particularly in relation to platinum-based drugs like carboplatin. Research indicates that derivatives of ACBD can enhance the efficacy of these chemotherapeutic agents by improving their interaction with DNA, thereby increasing their cytotoxic effects against cancer cells .
Materials Science Applications
1. Coordination Chemistry
In materials science, this compound serves as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, separation technologies, and catalysis. For instance, lanthanide-based MOFs synthesized using ACBD exhibit luminescent properties that are useful in sensor technologies .
2. Polymer Synthesis
ACBD can also be utilized as a reactant in polymer synthesis. Its dicarboxylic acid functionality allows for the formation of various copolymers that can be tailored for specific mechanical properties or chemical resistances .
Case Studies and Research Findings
特性
CAS番号 |
104639-20-5 |
|---|---|
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC名 |
1-aminocyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c7-6(5(10)11)2-1-3(6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11) |
InChIキー |
GCQSQCHWSXNVRH-UHFFFAOYSA-N |
SMILES |
C1CC(C1C(=O)O)(C(=O)O)N |
正規SMILES |
C1CC(C1C(=O)O)(C(=O)O)N |
同義語 |
1,2-Cyclobutanedicarboxylic acid, 1-amino- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















